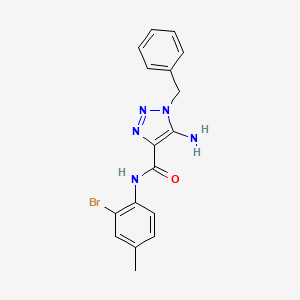

5-amino-1-benzyl-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-benzyl-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a benzyl group at position 1, a 2-bromo-4-methylphenyl substituent on the carboxamide nitrogen, and an amino group at position 5 of the triazole ring. Its molecular formula is C₁₈H₁₇BrN₆O, with a molecular weight of 413.28 g/mol.

Properties

IUPAC Name |

5-amino-1-benzyl-N-(2-bromo-4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O/c1-11-7-8-14(13(18)9-11)20-17(24)15-16(19)23(22-21-15)10-12-5-3-2-4-6-12/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCELTZDPQMXWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-benzyl-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a triazole ring with an amino group and a benzyl moiety, along with a brominated phenyl group. This unique combination of functional groups contributes to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 5-amino-1-benzyl-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |

| Molecular Formula | C18H19BrN4O2 |

| Molecular Weight | 396.27 g/mol |

| CAS Number | Not available |

The mechanism by which 5-amino-1-benzyl-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with various biological targets such as enzymes and receptors. The triazole ring is known for its ability to inhibit enzymes involved in critical biological pathways, which can lead to therapeutic effects in various diseases.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrase or various kinases.

- Receptor Modulation : It could interact with receptors involved in cancer proliferation or inflammation.

Biological Activities

Research indicates that derivatives of triazoles exhibit a range of biological activities including:

- Anticancer Activity : Triazole derivatives have been shown to inhibit the growth of various cancer cell lines. For instance, studies demonstrated that similar compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

- Antimicrobial Effects : Triazoles are known for their antifungal properties. Compounds within this class have been used effectively against fungal infections by targeting fungal cell wall synthesis .

- Anti-inflammatory Properties : Some studies suggest that triazole derivatives can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of triazole derivatives:

- Anticancer Studies : A study published in 2020 explored the anticancer potential of various triazole derivatives. One compound demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 value of approximately 92.4 µM .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related triazole compounds, revealing effective inhibition against Candida albicans and other pathogens .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substitutions on the triazole ring for enhancing biological activity. For example, the presence of halogen atoms (like bromine) was found to significantly improve potency against certain targets .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activity. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that modifications in the triazole ring can enhance activity against resistant strains of bacteria and fungi .

Anticancer Activity

Compounds containing triazole moieties have been investigated for their anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have reported promising results against several cancer cell lines, suggesting potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes, including protein tyrosine phosphatases and other targets relevant to cancer and metabolic disorders. This inhibition can lead to altered signaling pathways in cells, providing a therapeutic avenue for diseases characterized by dysregulated phosphorylation states .

Agricultural Applications

Pesticidal Activity

Triazole compounds are known for their fungicidal properties. The compound has been tested for its efficacy against plant pathogens, showing potential as a fungicide in agricultural settings. Its ability to disrupt fungal cell membranes makes it a candidate for developing environmentally friendly agricultural chemicals .

Herbicide Development

Research into the herbicidal properties of triazoles suggests that this compound could be effective in controlling unwanted vegetation. Its mechanism involves inhibiting key metabolic processes in target plants, leading to selective toxicity while sparing crops .

Materials Science

Polymer Synthesis

The incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound can serve as a building block in synthesizing advanced materials with specific functionalities, including stimuli-responsive behavior .

Nanomaterials

Recent studies have investigated the use of triazole-containing compounds in the synthesis of nanomaterials. These materials exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronic devices .

Case Studies

Comparison with Similar Compounds

Key Observations:

Methoxy groups (electron-donating) may reduce potency compared to halogenated analogues, as seen in the lower activity of dimethoxyphenyl derivatives against certain cancer lines . The 2-bromo-4-methylphenyl group in the target compound combines steric bulk and electronic effects, which could modulate binding to targets like kinases or DNA repair enzymes .

Synthetic Routes :

- Most analogues are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amide coupling, with yields influenced by substituent reactivity .

- The target compound’s bromo and methyl groups may require optimized reaction conditions to avoid side reactions .

Pharmacological and Physicochemical Properties

Antiproliferative Activity:

Antimicrobial Potential:

Physicochemical Data:

- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to fluoro or methoxy derivatives, necessitating formulation adjustments for in vivo studies .

Crystallographic and Structural Insights

- Tools like SHELXL () and WinGX () are critical for resolving triazole-carboxamide crystal structures. For example, SHELXL refinements reveal planar triazole rings and hydrogen-bonding networks involving the carboxamide group, which stabilize molecular conformations .

- The 2-bromo-4-methylphenyl group in the target compound may induce unique packing interactions in the crystal lattice, affecting bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-benzyl-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?

- Methodology : Use a multi-step synthesis involving condensation of benzylamine derivatives with 2-bromo-4-methylphenyl isocyanide to form the triazole core. Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) for purification. Validate purity via HPLC (>95%) and characterize intermediates with -/-NMR and HRMS **.

- Key Parameters : Monitor reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for azide precursors). Use DMSO-d6 as the NMR solvent for resolving aromatic proton shifts **.

Q. How can the compound’s structural conformation be validated experimentally?

- Methodology : Perform X-ray crystallography using SHELXL for refinement . Grow single crystals via slow evaporation in ethanol/water mixtures. Analyze anisotropic displacement parameters and hydrogen bonding networks. Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodology : Test antiproliferative activity using MTT assays on cancer cell lines (e.g., renal RXF 393, CNS SNB-75). Include positive controls (e.g., carboxyamidotriazole) and measure IC values. Assess enzyme inhibition (e.g., COX-2, carbonic anhydrase) via fluorometric or colorimetric kits **.

Advanced Research Questions

Q. How does the bromo-methylphenyl substituent influence the compound’s enzyme inhibition selectivity?

- Methodology : Conduct molecular docking (e.g., AutoDock Vina) to compare binding affinities of the bromo-methylphenyl group versus fluorophenyl or chlorophenyl analogs. Validate with mutagenesis studies on target enzymes (e.g., COX-2 catalytic domains). Correlate steric/electronic effects (Hammett σ values) with IC shifts **.

Q. What strategies mitigate the compound’s low aqueous solubility in pharmacokinetic studies?

- Methodology : Formulate as nanocrystalline suspensions (e.g., wet milling with PVP-K30) or cyclodextrin complexes. Assess solubility enhancement via phase-solubility diagrams. Use in situ perfusion models (e.g., rat intestinal loops) to evaluate absorption efficiency **.

Q. How can contradictory data on antiproliferative activity across cell lines be resolved?

- Methodology : Perform transcriptomic profiling (RNA-seq) of responsive vs. resistant cell lines to identify differentially expressed genes (e.g., apoptosis regulators). Validate using siRNA knockdowns. Cross-reference with proteomics (e.g., LC-MS/MS) to detect post-translational modifications affecting drug-target interactions **.

Q. What crystallographic software tools are recommended for analyzing non-covalent interactions in co-crystals?

- Methodology : Use SHELXTL for structure solution and WinGX/ORTEP for visualizing π-π stacking or halogen bonds. Refine hydrogen-bonding networks with Olex2. Compare Hirshfeld surfaces to quantify interaction footprints **.

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.